molecular formula C21H29NO8 B14861842 [(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate

[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate

Cat. No.: B14861842
M. Wt: 423.5 g/mol
InChI Key: VSDQPXFTDJVJID-QQDLLWOVSA-N
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Description

The compound “[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate” is a complex organic molecule with a unique structure. It features multiple functional groups, including hydroxyl, methyl, and acetate groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the bicyclic core: This involves the cyclization of precursor molecules under specific conditions.

    Functional group modifications: Introduction of hydroxyl, methyl, and acetate groups through selective reactions.

    Final assembly: Combining the modified intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism involves binding to active sites and altering the conformation of target molecules, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Lamellarins: Natural products with a similar bicyclic core structure.

    Azacoumestans: Compounds with related functional groups and biological activities.

    Isoquinoline derivatives: Molecules with comparable structural features.

Uniqueness

The compound stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H29NO8

Molecular Weight

423.5 g/mol

IUPAC Name

[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate

InChI

InChI=1S/C21H29NO8/c1-13-11-15(7-10-28-14(2)23)19(25)30-17-6-9-22(4)8-5-16(18(17)24)12-29-20(26)21(13,3)27/h5,7,13,17,27H,6,8-12H2,1-4H3/b15-7+,16-5-/t13-,17+,21+/m0/s1

InChI Key

VSDQPXFTDJVJID-QQDLLWOVSA-N

Isomeric SMILES

C[C@H]1C/C(=C\COC(=O)C)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C

Canonical SMILES

CC1CC(=CCOC(=O)C)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C

Origin of Product

United States

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